1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea

Beschreibung

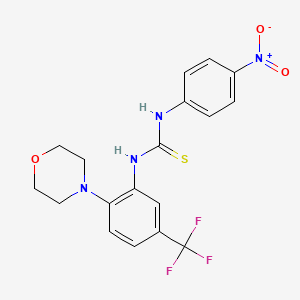

This thiourea derivative features a central thiourea (-NH-CS-NH-) core flanked by two aromatic substituents:

- Aryl Group 1: A 2-morpholin-4-yl-5-(trifluoromethyl)phenyl moiety, combining a morpholine ring (a six-membered heterocycle with oxygen and nitrogen) and a strong electron-withdrawing trifluoromethyl (-CF₃) group.

- Aryl Group 2: A 4-nitrophenyl group, characterized by a nitro (-NO₂) substituent at the para position, another electron-withdrawing group.

The compound is cataloged under multiple synonyms (e.g., AC1NNIG3, ZINC33669426) and is available commercially for research purposes .

Eigenschaften

IUPAC Name |

1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-(4-nitrophenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O3S/c19-18(20,21)12-1-6-16(24-7-9-28-10-8-24)15(11-12)23-17(29)22-13-2-4-14(5-3-13)25(26)27/h1-6,11H,7-10H2,(H2,22,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAUCCGWEZKQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The most direct route involves the nucleophilic addition of 2-morpholin-4-yl-5-(trifluoromethyl)aniline to 4-nitrophenyl isothiocyanate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The amine attacks the electrophilic carbon of the isothiocyanate, leading to thiourea formation.

Typical Protocol :

- Reactants : 4-Nitrophenyl isothiocyanate (1.2 equiv), 2-morpholin-4-yl-5-(trifluoromethyl)aniline (1.0 equiv).

- Solvent : DCM or THF (10 mL per mmol of amine).

- Conditions : Stirred at room temperature for 1–4 hours under nitrogen.

- Workup : Washed with 5% HCl (3×10 mL), dried over Na₂SO₄, and concentrated in vacuo.

- Yield : 70–85% after recrystallization from ethanol.

Optimization and Challenges

Excess isothiocyanate ensures complete amine consumption, as confirmed by thin-layer chromatography (TLC). Side products, such as symmetrical thioureas, are minimized by maintaining a 1:1.2 amine-to-isothiocyanate ratio. The use of DCM over THF reduces reaction time to 1 hour due to higher polarity.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 10.15 (d, J = 3.5 Hz, 1H, NH), 8.11 (d, J = 1.6 Hz, 1H, Ar-H), 8.05 (dd, J = 8.1, 1.7 Hz, 1H, Ar-H), 3.53 (s, 3H, morpholine OCH₂).

- ¹³C NMR : δ 178–184 ppm (C=S), 152 ppm (C-NO₂).

- HR-MS : m/z 426.41 [M+H]⁺.

Polyphosphoric Acid-Mediated Coupling

Large-Scale Synthesis

A scalable method employs polyphosphoric acid (PPA) as a Brønsted acid catalyst, facilitating the coupling of methyl acetoacetate, 3-trifluoromethylphenyl thiourea, and Intermediate 2 (unspecified) in THF.

Procedure :

- Reactants : Intermediate 2 (458 g, 2 mol), methyl acetoacetate (274.4 g, 2.36 mol), 3-trifluoromethylphenyl thiourea (519 g, 2.36 mol).

- Catalyst : PPA (1650 g, 3.6 wt eq).

- Conditions : Cooled to -10°C, PPA added exothermically (ΔT to 19°C), refluxed at 75°C for 20 hours.

- Workup : THF removed in vacuo; crude product partitioned between H₂O and Et₂O, dried, and recrystallized.

- Yield : 754 g (75%).

Mechanistic Insights

PPA protonates carbonyl groups, enhancing electrophilicity and promoting nucleophilic attack by the thiourea’s sulfur atom. The exothermic reaction necessitates controlled temperature increments to avoid decomposition.

Analytical Validation :

- LC-MS : m/z 529 [M+H]⁺ (indicative of brominated byproducts).

- IR : 1245 cm⁻¹ (C=S stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Methods

| Parameter | Isothiocyanate-Amine Condensation | PPA-Mediated Coupling |

|---|---|---|

| Yield | 70–85% | 75% |

| Reaction Time | 1–4 hours | 20 hours |

| Scale | Milligram to gram | Multi-kilogram |

| Byproducts | Symmetrical thioureas | Brominated impurities |

| Purification | Recrystallization | Solvent extraction |

The condensation method excels in speed and simplicity for lab-scale synthesis, while the PPA route is preferable for industrial production despite longer reaction times.

Troubleshooting and Best Practices

Purity Enhancement

- Recrystallization Solvents : Ethanol or ethyl acetate/hexane mixtures yield >95% purity.

- Chromatography : Silica gel column chromatography (eluent: DCM/MeOH 95:5) resolves symmetrical thiourea byproducts.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The sulfur atom in the thiourea group acts as a nucleophile, enabling reactions with electrophiles such as α-halocarbonyl compounds. For example:

-

Reaction with α-haloketones : Forms heterocyclic thiazolidin-2-imine derivatives via an isothiourea intermediate. The mechanism involves initial deprotonation of the thiourea, followed by nucleophilic attack on the α-halocarbonyl compound .

-

Intramolecular cyclization : In derivatives with ortho-halo substituents, base-catalyzed intramolecular nucleophilic substitution (SNAr) yields quinazolinone derivatives .

Key Mechanism :

-

Deprotonation of the thiourea to form a thiolate ion.

-

Nucleophilic attack on the electrophilic carbon of the α-halocarbonyl compound.

Cyclocondensation with Acetylenic Diesters

Reactions with dimethyl acetylenedicarboxylate (DMAD) produce diverse heterocycles depending on conditions:

| Condition | Product | Yield |

|---|---|---|

| Methanol, RT | Methyl [4-oxo-2-(substituted benzoylimino)-3-arylthiazolidin-5-ylidene]acetates | 85–90% |

| Refluxing acetic acid | Methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylates | 75–80% |

The reaction proceeds via a Michael addition followed by cyclization, with solvent polarity and temperature dictating product selectivity .

Coordination with Metal Ions

The thiourea ligand forms stable complexes with transition metals, particularly copper(II):

-

Synthesis of Cu(II) complexes : Reacting the thiourea with CuCl₂ in a 2:1 molar ratio yields octahedral complexes with the formula [Cu(L)₂(H₂O)₂]Cl₂. The sulfur and morpholine nitrogen atoms serve as coordination sites .

-

Applications : These complexes exhibit enhanced stability and potential biological activity compared to the free ligand .

Tautomerism and Reactivity

The compound exhibits thione–thiol tautomerism, stabilized by intramolecular hydrogen bonding (N–H···S or S–H···N). This equilibrium impacts reactivity by altering nucleophilicity and hydrogen-bonding capacity .

Tautomeric Forms :

-

Thione form : Dominant in polar solvents, enhancing nucleophilic substitution.

-

Thiol form : Favored in nonpolar media, promoting radical-based reactions .

Comparative Reactivity with Related Thioureas

The trifluoromethyl and nitro groups significantly enhance electrophilicity compared to simpler thioureas:

| Modification | Effect on Reactivity |

|---|---|

| Trifluoromethyl group (CF₃) | Increases lipophilicity and electron-withdrawing effects |

| Nitrophenyl group (NO₂) | Enhances hydrogen-bond acceptor capacity |

| Morpholine ring | Provides steric bulk and secondary coordination sites |

These features make the compound more reactive toward cyclocondensation and metal coordination than unsubstituted thioureas .

Reaction with Malononitrile Derivatives

Treatment with 2-(1,3-dioxoindan-2-ylidene)malononitrile yields indeno[1,2-d] thiazepines (70–85% yield). The reaction involves conjugate addition of the thiourea’s sulfur to the electrophilic malononitrile, followed by cyclization .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various human tumor cell lines, showcasing its potential as a lead compound in cancer therapy. The compound's mechanism of action involves the inhibition of specific molecular targets related to cancer cell proliferation.

- Case Study : In a study conducted by the National Cancer Institute (NCI), the compound was tested against a panel of cancer cell lines, revealing a mean growth inhibition (GI50) value of approximately 15.72 μM, indicating potent antitumor activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural features suggest potential efficacy against bacterial strains, making it a candidate for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The presence of the morpholine ring and trifluoromethyl group in the structure of this compound is crucial for its biological activity. Variations in these groups can significantly affect the compound's potency and selectivity towards specific biological targets.

| Structural Feature | Impact on Activity |

|---|---|

| Morpholine Ring | Enhances solubility and bioavailability |

| Trifluoromethyl Group | Increases lipophilicity and receptor binding affinity |

Synthetic Pathways

The synthesis of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea has been achieved through various methods, typically involving the reaction of appropriate thiourea precursors with morpholine derivatives and nitrophenyl compounds. Detailed synthetic routes are essential for scaling up production for research and potential therapeutic applications.

Case Studies and Research Findings

- A study published in Molecules highlighted the synthesis and evaluation of thiourea derivatives, including this compound, demonstrating significant cytotoxicity against specific cancer cell lines .

- Another research article focused on the design of thiourea-based compounds with enhanced antimicrobial properties, indicating that modifications to the core structure can lead to improved efficacy against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiourea Derivatives

Substituent-Driven Activity Variations

Thiourea derivatives often exhibit bioactivity modulated by substituent electronic and steric effects. Below is a comparative analysis with key analogs:

Key Observations:

- Similar CF₃-bearing analogs (e.g., ) show antifungal or commercial utility, suggesting the target’s CF₃ may confer stability or bioavailability.

- Morpholine vs.

- Thiourea vs. Urea : The urea analog () replaces the thiourea’s sulfur with oxygen, reducing hydrophobicity and altering hydrogen-bonding dynamics.

Crystallography and Conformational Analysis

The morpholine ring likely adopts a chair conformation, as seen in similar heterocycles .

Biologische Aktivität

1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate isocyanates with morpholine derivatives. The structural formula can be represented as follows:

The compound features a morpholine ring, a trifluoromethyl group, and a nitrophenyl moiety, which contribute to its biological activity.

2.1 Anticancer Activity

Thiourea derivatives, including the compound in focus, have shown promising anticancer properties. Studies indicate that compounds with similar structures can inhibit various cancer cell lines. For instance:

- IC50 Values : Research has demonstrated IC50 values ranging from 7 to 20 µM against different cancer types, indicating significant cytotoxic effects .

- Mechanism of Action : The anticancer activity is often linked to the inhibition of specific kinases involved in cancer progression, such as IGF1R and EGFR .

2.2 Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Thiourea derivatives are recognized for their broad-spectrum antibacterial and antifungal activities:

- Antibacterial Activity : Studies have shown that these compounds can effectively inhibit the growth of pathogenic bacteria .

- Antifungal Activity : Certain derivatives have demonstrated efficacy against fungal strains, with some achieving LD50 values as low as 67.9 ppm against Aedes aegypti larvae .

2.3 Other Biological Activities

In addition to anticancer and antimicrobial effects, thiourea derivatives have been reported to possess:

- Anti-inflammatory Properties : They can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

- Antioxidant Activity : Some derivatives exhibit strong reducing potential against free radicals, contributing to their overall biological profile .

3.1 In Vitro Studies

A series of in vitro studies have evaluated the biological activity of thiourea derivatives:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 10 | |

| Compound B | Antibacterial | 15 | |

| Compound C | Antifungal | 67.9 (LD50) |

These studies highlight the potential of thiourea derivatives in various therapeutic areas.

3.2 Mechanistic Insights

Mechanistic studies suggest that the biological activity of these compounds may involve:

- Enzyme Inhibition : Interaction with specific enzymes or receptors that regulate cellular processes.

- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells, thereby inhibiting proliferation .

4. Conclusion

This compound represents a promising candidate in drug development due to its diverse biological activities, particularly in anticancer and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Morpholin-4-YL-5-(trifluoromethyl)phenyl)-3-(4-nitrophenyl)thiourea, and how are intermediates characterized?

- Methodology :

- Step 1 : React 2-morpholin-4-yl-5-(trifluoromethyl)aniline with 4-nitrophenyl isothiocyanate in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) under inert conditions.

- Step 2 : Purify via column chromatography and confirm intermediates using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .

- Key Data : Yield optimization (typically 60–75%) and purity (>95%) are critical. Structural confirmation relies on characteristic NMR peaks: morpholine protons (δ 3.5–3.7 ppm) and trifluoromethyl groups (δ -60 ppm in ¹⁹F NMR) .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodology :

- Experimental Design : Use accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm).

- Data Analysis : Compare retention times and peak areas to identify degradation products (e.g., hydrolysis of thiourea to urea derivatives) .

Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?

- Answer :

- FT-IR : Confirm thiourea C=S stretch (~1250 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).

- NMR : Use ¹H, ¹³C, and ¹⁹F NMR to resolve morpholine, trifluoromethyl, and aromatic protons.

- HRMS : Exact mass determination (e.g., [M+H]⁺) with <2 ppm error ensures molecular formula validation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or receptors)?

- Methodology :

- Step 1 : Perform molecular docking (AutoDock Vina or Schrödinger) using crystal structures from the Protein Data Bank (PDB).

- Step 2 : Validate with molecular dynamics simulations (GROMACS) to assess binding stability.

- Key Insight : The trifluoromethyl group enhances hydrophobic interactions, while the nitro group may participate in π-π stacking .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Binding Site Residues |

|---|---|---|

| EGFR Kinase | -9.2 | Leu694, Met766 |

| COX-2 | -8.7 | Tyr385, Arg513 |

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Answer :

- Cross-Validation : Compare results from cell-based assays (e.g., MTT) and enzymatic assays (e.g., fluorescence polarization).

- Meta-Analysis : Adjust for variables like solvent (DMSO vs. aqueous buffers) and cell line specificity (HEK293 vs. HeLa).

- Case Study : Discrepancies in IC₅₀ values for antimicrobial activity may arise from differential membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.